molecular formula C18H19N3O2 B246998 N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-N'-phenylurea

N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-N'-phenylurea

カタログ番号 B246998
分子量: 309.4 g/mol
InChIキー: DQBSRHKJPZCSRV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-N'-phenylurea, also known as Sunitinib, is a small molecule inhibitor that has been used in cancer treatment. It was first approved by the FDA in 2006 for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. The molecule has been found to inhibit multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (c-KIT).

科学的研究の応用

N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-N'-phenylurea has been extensively studied in cancer research. It has been found to inhibit the growth and proliferation of various cancer cells, including renal cell carcinoma, gastrointestinal stromal tumors, and pancreatic cancer. In addition, it has been shown to inhibit angiogenesis, which is the process by which tumors develop a blood supply. N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-N'-phenylurea has also been studied in other diseases, such as Alzheimer's disease and multiple sclerosis, due to its ability to inhibit receptor tyrosine kinases.

作用機序

N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-N'-phenylurea inhibits multiple receptor tyrosine kinases, including VEGFR, PDGFR, and c-KIT. By inhibiting these kinases, N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-N'-phenylurea prevents the activation of downstream signaling pathways that promote cell growth and proliferation. In addition, N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-N'-phenylurea has been found to inhibit angiogenesis by blocking the VEGFR signaling pathway.
Biochemical and Physiological Effects:
N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-N'-phenylurea has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the migration and invasion of cancer cells. In addition, N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-N'-phenylurea has been shown to decrease tumor size and reduce the number of blood vessels in tumors.

実験室実験の利点と制限

N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-N'-phenylurea has several advantages for lab experiments. It has a high potency and specificity for its target kinases, which makes it a useful tool for studying receptor tyrosine kinase signaling pathways. In addition, it has been extensively studied in preclinical and clinical trials, which provides a wealth of data for researchers to draw from. However, N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-N'-phenylurea also has some limitations. It has been found to have off-target effects on other kinases, which can complicate data interpretation. In addition, it has a short half-life, which can make dosing and timing of experiments challenging.

将来の方向性

There are several future directions for research on N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-N'-phenylurea. One area of interest is the development of combination therapies that include N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-N'-phenylurea. It has been found to synergize with other cancer drugs, such as paclitaxel and gemcitabine, which could improve treatment outcomes. Another area of interest is the development of new N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-N'-phenylurea analogs that have improved potency and selectivity for target kinases. Finally, there is interest in studying the role of N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-N'-phenylurea in other diseases, such as Alzheimer's disease and multiple sclerosis, to determine if it has potential therapeutic benefits beyond cancer treatment.
Conclusion:
N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-N'-phenylurea, or N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-N'-phenylurea, is a small molecule inhibitor that has been extensively studied in cancer research. It inhibits multiple receptor tyrosine kinases and has been found to have a variety of biochemical and physiological effects. While it has some limitations, it has several advantages for lab experiments and has potential for future research in combination therapies and the development of new analogs.

合成法

The synthesis of N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-N'-phenylurea involves the reaction of 4-chlorobenzylamine with N-phenylurea in the presence of sodium hydride. The resulting product is then reacted with 2-oxo-1-pyrrolidineacetate to produce the final product, N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-N'-phenylurea. The overall yield of the synthesis is around 60%.

特性

分子式

C18H19N3O2

分子量

309.4 g/mol

IUPAC名

1-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]-3-phenylurea

InChI

InChI=1S/C18H19N3O2/c22-17-7-4-12-21(17)16-10-8-14(9-11-16)13-19-18(23)20-15-5-2-1-3-6-15/h1-3,5-6,8-11H,4,7,12-13H2,(H2,19,20,23)

InChIキー

DQBSRHKJPZCSRV-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)CNC(=O)NC3=CC=CC=C3

正規SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)CNC(=O)NC3=CC=CC=C3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。